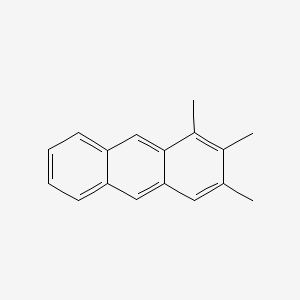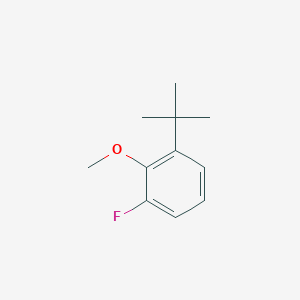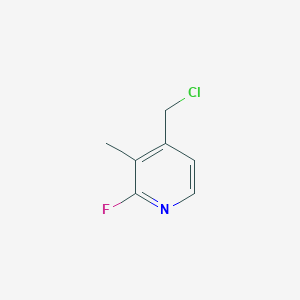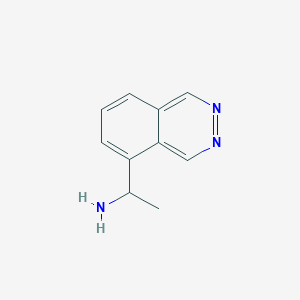
1,2,3-Trimethylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethylanthracene is an organic compound belonging to the anthracene family, characterized by three linearly fused benzene rings. The molecular formula of this compound is C17H16 , and it has a molecular weight of 220.31 g/mol . This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethylanthracene typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,2,3-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reagents and conditions used .
科学的研究の応用
1,2,3-Trimethylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials .
作用機序
The mechanism of action of 1,2,3-Trimethylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This interaction can lead to various photophysical and photochemical effects, such as fluorescence and energy transfer. The pathways involved include electron transfer and excitation energy transfer, which are crucial for its applications in electronic and photonic devices .
類似化合物との比較
Similar Compounds
Anthracene: The parent compound with no methyl groups.
1,2,4-Trimethylanthracene: A similar compound with methyl groups at different positions.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9 and 10 positions.
Uniqueness
1,2,3-Trimethylanthracene is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity. The presence of methyl groups at the 1, 2, and 3 positions enhances its fluorescence and makes it suitable for specific applications in electronic materials .
特性
CAS番号 |
66271-42-9 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
1,2,3-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-8-16-9-14-6-4-5-7-15(14)10-17(16)13(3)12(11)2/h4-10H,1-3H3 |
InChIキー |
DSJRHOQVDNQXEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)


![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)




![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)


